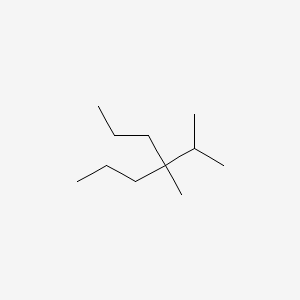
4-Methyl-4-(propan-2-yl)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-4-(propan-2-yl)heptane is an organic compound with the molecular formula C11H24. It is a branched alkane, which means it consists of carbon and hydrogen atoms arranged in a non-linear structure. This compound is also known by its systematic name, 4,4-Diisopropylheptane .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-(propan-2-yl)heptane can be achieved through various organic reactions. One common method involves the alkylation of heptane with isopropyl chloride in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often involves catalytic hydrogenation of the corresponding alkenes. This process uses a metal catalyst, such as palladium or platinum, under high pressure and temperature to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-4-(propan-2-yl)heptane undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium (Pd) or platinum (Pt) catalyst
Substitution: Chlorine (Cl2), bromine (Br2), UV light
Major Products Formed
Oxidation: Alcohols, ketones, carboxylic acids
Reduction: Alkanes
Substitution: Haloalkanes
Scientific Research Applications
4-Methyl-4-(propan-2-yl)heptane has various applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methyl-4-(propan-2-yl)heptane involves its interaction with various molecular targets. In biological systems, it can interact with lipid membranes due to its hydrophobic nature, potentially affecting membrane fluidity and permeability . In chemical reactions, its branched structure influences its reactivity and the types of products formed .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-4-isopropylheptane
- 4,4-Diisopropylheptane
- 4-Methyl-4-propylheptane
Comparison
4-Methyl-4-(propan-2-yl)heptane is unique due to its specific branching pattern, which affects its physical and chemical properties. Compared to similar compounds, it may exhibit different boiling points, solubility, and reactivity due to the position and nature of its substituents .
Properties
CAS No. |
61869-00-9 |
|---|---|
Molecular Formula |
C11H24 |
Molecular Weight |
156.31 g/mol |
IUPAC Name |
4-methyl-4-propan-2-ylheptane |
InChI |
InChI=1S/C11H24/c1-6-8-11(5,9-7-2)10(3)4/h10H,6-9H2,1-5H3 |
InChI Key |
LSJZMBVEVGYTAG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCC)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


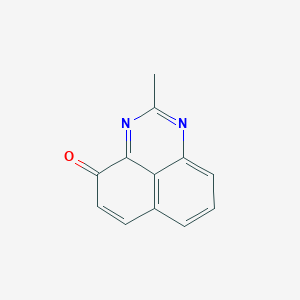
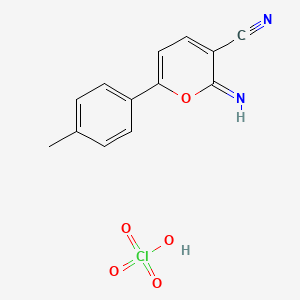
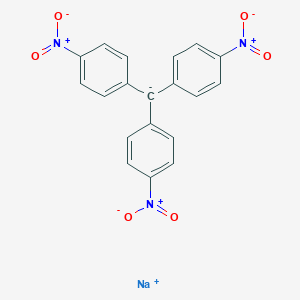
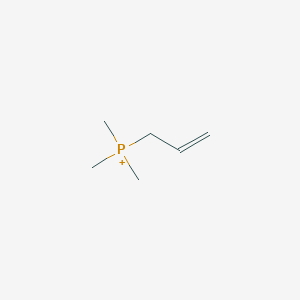
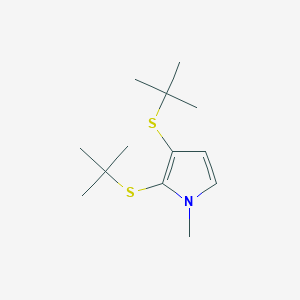
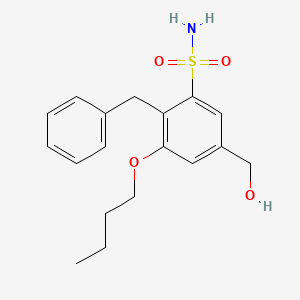
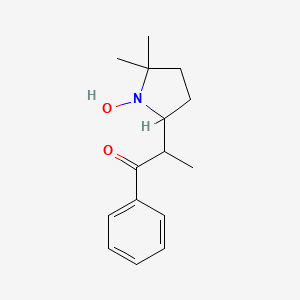
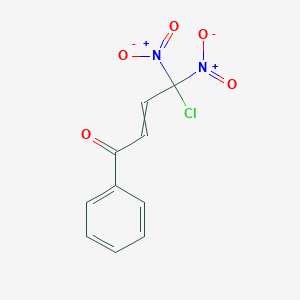
![[1,2-Phenylenebis(carbonyloxy)]bis(triphenylgermane)](/img/structure/B14545708.png)
![Dodecyl(dimethyl)[(triethoxysilyl)methyl]phosphanium chloride](/img/structure/B14545709.png)
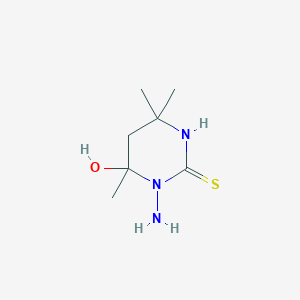
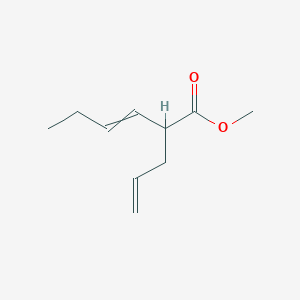
methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14545735.png)
![Ethyl chloro{2-[2-(cyanomethoxy)phenyl]hydrazinylidene}acetate](/img/structure/B14545737.png)
